molecular formula C18H21N3O2 B11392644 5-(butylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(butylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11392644
M. Wt: 311.4 g/mol
InChI Key: LKQFGEGVSLEIGW-DHZHZOJOSA-N
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Description

5-(BUTYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with a butylamino group and an ethoxyphenyl group

Preparation Methods

The synthesis of 5-(BUTYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the butylamino and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

5-(BUTYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(BUTYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-(BUTYLAMINO)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE include other oxazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-(butylamino)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H21N3O2/c1-3-5-12-20-18-16(13-19)21-17(23-18)11-8-14-6-9-15(10-7-14)22-4-2/h6-11,20H,3-5,12H2,1-2H3/b11-8+

InChI Key

LKQFGEGVSLEIGW-DHZHZOJOSA-N

Isomeric SMILES

CCCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)OCC)C#N

Canonical SMILES

CCCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)OCC)C#N

Origin of Product

United States

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